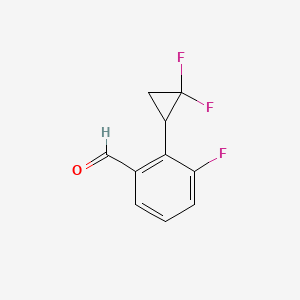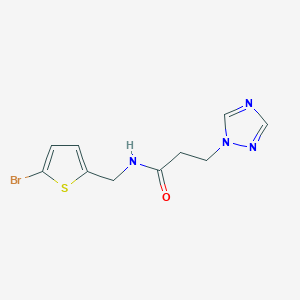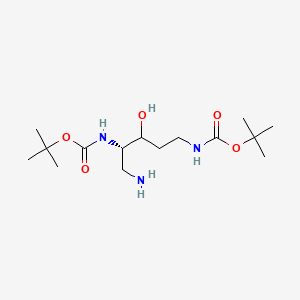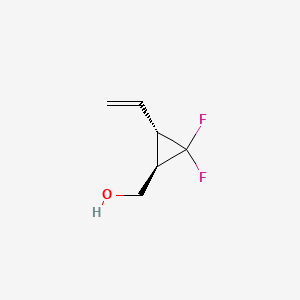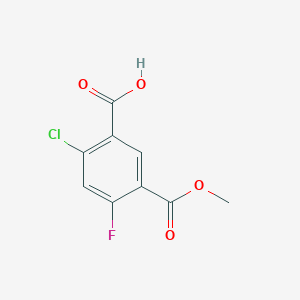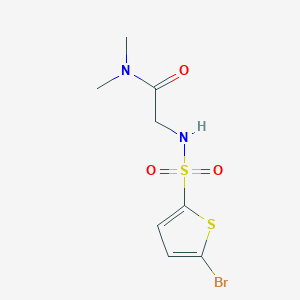
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of sulfonamides It features a brominated thiophene ring attached to a sulfonamide group, which is further connected to a dimethylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide typically involves a multi-step process:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Sulfonamide Formation: The brominated thiophene is then reacted with a sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like pyridine to form the sulfonamide derivative.
Acetamide Coupling: Finally, the sulfonamide derivative is coupled with N,N-dimethylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield thiophene derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antiviral agent due to its sulfonamide moiety.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its structural features.
Mecanismo De Acción
The mechanism of action of 2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site . Additionally, the brominated thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromothiophene-2-carboxaldehyde: A related compound with a carboxaldehyde group instead of a sulfonamide.
2-Ethylhexyl 5-Bromothiophene-2-Carboxylate: Another derivative with an ester group, used in antibacterial studies.
Uniqueness
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide is unique due to its combination of a brominated thiophene ring and a sulfonamide group, which imparts distinct electronic and biological properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H11BrN2O3S2 |
|---|---|
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
2-[(5-bromothiophen-2-yl)sulfonylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C8H11BrN2O3S2/c1-11(2)7(12)5-10-16(13,14)8-4-3-6(9)15-8/h3-4,10H,5H2,1-2H3 |
Clave InChI |
MQGNWULKZJPTLU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CNS(=O)(=O)C1=CC=C(S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


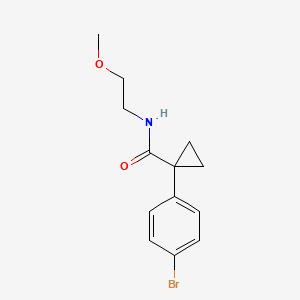
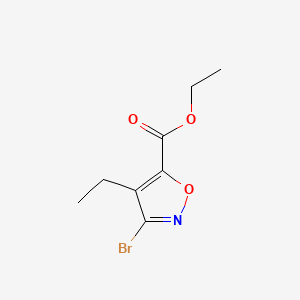
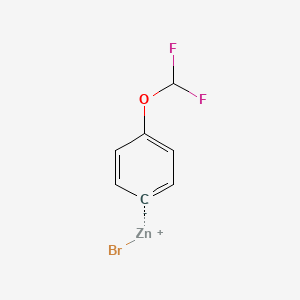
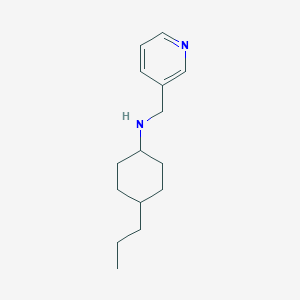

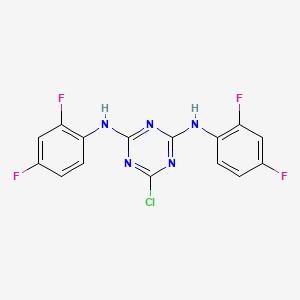


![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B14896717.png)
